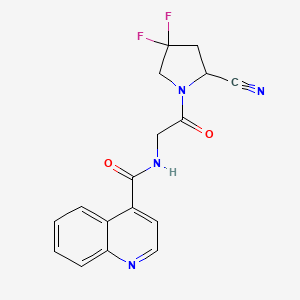
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely published, the synthesis likely involves scaling up the laboratory procedures with modifications to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying FAP activity in biological systems.
Medicine: Employed in the development of radiopharmaceuticals for cancer imaging and therapy.
Mechanism of Action
The compound exerts its effects by inhibiting fibroblast activation protein (FAP), a serine protease overexpressed in cancer-associated fibroblasts. By binding to the active site of FAP, (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine blocks its enzymatic activity, thereby reducing tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of FAP-mediated degradation of extracellular matrix components .
Comparison with Similar Compounds
Similar Compounds
FAPi-02: Another FAP inhibitor with similar applications in cancer imaging.
FAPi-04: A derivative with improved binding affinity and specificity.
FAPi-46: A newer compound with enhanced pharmacokinetic properties
Uniqueness
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine stands out due to its unique combination of structural features, including the quinoline ring and difluoropyrrolidine moiety, which contribute to its high binding affinity and specificity for FAP . This makes it a valuable tool in both research and clinical settings.
Biological Activity
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine is a compound that has gained attention in the field of medicinal chemistry, particularly for its biological activity as an inhibitor of fibroblast activation protein (FAP). FAP is a serine protease implicated in various pathologies, including cancer and fibrosis. This article delves into the biological activity, structure-activity relationships, and potential therapeutic applications of this compound.
This compound functions primarily as an inhibitor of FAP. The inhibition of FAP is significant because it plays a role in tumor progression and the remodeling of the extracellular matrix. By targeting FAP, this compound may enhance the efficacy of chemotherapeutic agents and improve imaging techniques for tumors.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the quinoline scaffold can significantly influence the inhibitory potency against FAP. The introduction of fluorine atoms at specific positions on the pyrrolidine ring has been shown to increase lipophilicity and improve binding affinity to FAP. For instance, compounds with fluorinated groups have demonstrated lower IC50 values, indicating higher potency:
| Compound | IC50 (nM) | Lipophilicity (ClogP) |
|---|---|---|
| FAPI-02 | 10.3 | -4.82 |
| FAPI-04 | 1.03 | -3.73 |
| This compound | 1.11 | 1.32 |
These findings suggest that strategic modifications can lead to more effective inhibitors with desirable pharmacokinetic properties .
In Vitro and In Vivo Studies
In vitro studies have shown that this compound exhibits strong binding affinity for FAP-expressing cells, leading to significant internalization and retention within these cells . In vivo experiments demonstrated that radiolabeled versions of this compound accumulate in tumors, providing a promising avenue for both diagnostic imaging and targeted therapy.
Case Study 1: Tumor Imaging
A study involving the use of an 18F-labeled version of this compound showed its potential as a positron emission tomography (PET) tracer for imaging FAP-positive tumors. The tracer demonstrated favorable biodistribution characteristics, with significant uptake in tumor tissues compared to surrounding normal tissues . This capability could facilitate early detection and monitoring of tumor progression.
Case Study 2: Therapeutic Applications
In another investigation, this compound was tested alongside chemotherapeutic agents in animal models. The results indicated that co-administration led to enhanced therapeutic efficacy, suggesting that FAP inhibition may sensitize tumors to chemotherapy by disrupting the supportive tumor microenvironment .
Properties
Molecular Formula |
C17H14F2N4O2 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25) |
InChI Key |
PUOOCZVRHBHJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















